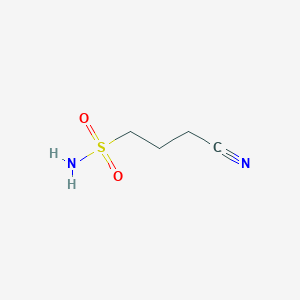![molecular formula C8H14ClN3O2 B2413619 [(2R,3R)-2-(3-Methyl-1,2,4-oxadiazol-5-yl)oxolan-3-yl]methanamine;hydrochloride CAS No. 2031242-57-4](/img/structure/B2413619.png)
[(2R,3R)-2-(3-Methyl-1,2,4-oxadiazol-5-yl)oxolan-3-yl]methanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R,3R)-2-(3-Methyl-1,2,4-oxadiazol-5-yl)oxolan-3-yl]methanamine;hydrochloride is a chemical compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxadiazole ring and an oxolane ring, making it an interesting subject for research in organic chemistry and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R)-2-(3-Methyl-1,2,4-oxadiazol-5-yl)oxolan-3-yl]methanamine;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common method involves the formation of the oxadiazole ring through a cyclization reaction, followed by the introduction of the oxolane ring via a nucleophilic substitution reaction. The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes that can be carried out in large reactors.
Análisis De Reacciones Químicas
Types of Reactions
[(2R,3R)-2-(3-Methyl-1,2,4-oxadiazol-5-yl)oxolan-3-yl]methanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxadiazole or oxolane rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [(2R,3R)-2-(3-Methyl-1,2,4-oxadiazol-5-yl)oxolan-3-yl]methanamine;hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for investigating the mechanisms of various biological processes.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance products.
Mecanismo De Acción
The mechanism of action of [(2R,3R)-2-(3-Methyl-1,2,4-oxadiazol-5-yl)oxolan-3-yl]methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R)-2-(1-Methyl-1H-pyrazol-5-yl)oxolan-3-amine dihydrochloride: This compound shares a similar oxolane ring but has a pyrazole ring instead of an oxadiazole ring.
(2R,3R)-(-)-2,3-Butanediol: This compound has a similar oxolane ring structure but lacks the oxadiazole ring.
Uniqueness
[(2R,3R)-2-(3-Methyl-1,2,4-oxadiazol-5-yl)oxolan-3-yl]methanamine;hydrochloride is unique due to the presence of both the oxadiazole and oxolane rings in its structure. This combination of rings provides distinct chemical and biological properties that are not found in similar compounds. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
[(2R,3R)-2-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-3-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.ClH/c1-5-10-8(13-11-5)7-6(4-9)2-3-12-7;/h6-7H,2-4,9H2,1H3;1H/t6-,7-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBJNBOSVUXVME-ZJLYAJKPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2C(CCO2)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=N1)[C@H]2[C@H](CCO2)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-chlorophenyl)sulfanyl]-1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]dihydro-1H-pyrrole-2,5-dione](/img/structure/B2413540.png)


![4-methyl-5-(pyrimidin-4-yl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2413546.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-1H-indole-2-carboxamide](/img/structure/B2413551.png)


![6-chloro-5-cyano-N-{3-[5-(methylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]phenyl}pyridine-2-carboxamide](/img/structure/B2413554.png)

![N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2413556.png)

![(2E)-2-[(5-phenylfuran-2-yl)methylidene]hydrazinecarbothioamide](/img/structure/B2413558.png)
![isopropyl 2-amino-4-(3-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2413559.png)
